molecular formula C7H2BrF7N2 B8050565 5-Bromo-2-(perfluoropropyl)pyrimidine

5-Bromo-2-(perfluoropropyl)pyrimidine

Cat. No.: B8050565
M. Wt: 327.00 g/mol
InChI Key: FSKYWMZAJDWQKM-UHFFFAOYSA-N
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Description

5-Bromo-2-(perfluoropropyl)pyrimidine is a versatile heteroaromatic building block designed for advanced research and development applications, particularly in medicinal chemistry and materials science. Its molecular structure incorporates two highly valuable functional groups: a bromine atom at the 5-position of the pyrimidine ring and a perfluoropropyl chain at the 2-position. The bromine substituent makes the compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, allowing researchers to introduce diverse carbon-based frameworks at this site . This is a critical strategy for generating structural diversity in drug discovery campaigns . Concurrently, the perfluoropropyl group is a strongly electron-withdrawing moiety that can significantly alter the compound's electron distribution, metabolic stability, and lipophilicity. These properties are essential for optimizing the pharmacokinetic and physicochemical profiles of potential therapeutic agents, especially as drug discovery increasingly ventures into the "beyond Rule of 5" (bRo5) chemical space to target challenging biological pathways . The presence of the pyrimidine core, a fundamental scaffold in nucleic acids and many commercial drugs, further underscores its relevance in the design of bioactive molecules . As such, this compound is intended for use as a critical intermediate in the synthesis of more complex target molecules for research purposes only. It is not for diagnostic or therapeutic use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

5-bromo-2-(1,1,2,2,3,3,3-heptafluoropropyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF7N2/c8-3-1-16-4(17-2-3)5(9,10)6(11,12)7(13,14)15/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKYWMZAJDWQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(C(C(F)(F)F)(F)F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF7N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 2-Substituted Pyrimidines

A foundational method for introducing bromine at the 5-position of pyrimidines involves direct electrophilic bromination. In the synthesis of 5-bromo-2-fluoropyrimidine, 2-hydroxypyrimidine is treated with bromine at temperatures below 5°C, followed by recrystallization to isolate the brominated product. While this protocol specifically targets fluorination at the 2-position, it provides a template for bromination under controlled conditions. For 5-bromo-2-(perfluoropropyl)pyrimidine, analogous bromination of a 2-perfluoropropylpyrimidine precursor could be employed. Key considerations include:

  • Temperature control : Reactions conducted below 5°C minimize side reactions such as ring-opening or polybromination.

  • Solvent selection : Methanol or dichloromethane facilitates bromine dissolution and intermediate stabilization.

  • Workup : Neutral alumina column chromatography and recrystallization (e.g., with 85% ethanol) yield high-purity products.

Sequential Functionalization: Hydroxyl-to-Perfluoropropyl Conversion

An alternative route involves synthesizing 5-bromo-2-hydroxypyrimidine first, followed by replacing the hydroxyl group with a perfluoropropyl moiety. This two-step approach mirrors the fluorination method described in patent CN104447570A, where 2-hydroxy-5-bromopyrimidine is treated with POCl₃ and a fluorinating agent. Adapting this for perfluoropropyl introduction would require:

  • Activation of the hydroxyl group : Conversion to a better leaving group (e.g., triflate or tosylate) using reagents like triflic anhydride or toluenesulfonyl chloride.

  • Nucleophilic displacement : Reaction with a perfluoropropyl nucleophile (e.g., perfluoropropylmagnesium bromide) under inert conditions. However, the strong electron-withdrawing nature of the perfluoropropyl group may necessitate transition metal catalysis (e.g., Pd-mediated cross-coupling).

Multicomponent Cascade Synthesis of Perfluoroalkylated Pyrimidines

Ambient-Light-Promoted Three-Component Reaction

A groundbreaking method for constructing perfluoroalkylated pyrimidines involves a radical/polar cascade reaction using active methylene compounds, perfluoroalkyl iodides, and guanidines or amidines. Although this approach primarily yields 4-perfluoroalkylpyrimidines, modifying the substrate geometry could theoretically enable 2-substitution. The reaction proceeds under ambient light, avoiding the need for toxic metals or high temperatures:

  • Mechanism :

    • Halogen-bond adduct formation : Perfluoroalkyl iodide forms a complex with the active methylene compound.

    • Radical initiation : Light cleaves the C–I bond, generating a perfluoroalkyl radical.

    • Cyclization : Radical cross-coupling with the guanidine or amidine forms the pyrimidine ring.

  • Substrate scope : Ethyl acetoacetate, malononitrile, and cyclic ketones are viable methylene components, while perfluorobutyl iodide (C₄F₉I) and 1-chloro-1,1,2,2-tetrafluoro-2-iodoethane (ClCF₂CF₂I) provide diverse perfluoroalkyl groups.

Table 1: Yields of Selected Perfluoroalkylated Pyrimidines via Three-Component Reaction

Perfluoroalkyl IodideProduct SubstituentYield (%)
CF₃CF₂I4-CF₃56
C₄F₉I4-C₄F₉92
ClCF₂CF₂I4-ClCF₂CF₂76

Functional Group Interconversion and Cross-Coupling Strategies

Halogen Exchange Reactions

Industrial-Scale Synthesis Considerations

Cost-Efficiency and Raw Material Availability

The patent CN104447570A emphasizes the use of inexpensive reagents like bromine and POCl₃, achieving yields over 91%. Scaling this for this compound would require:

  • Bulk perfluoroalkyl iodides : Sourced from specialty chemical suppliers.

  • Solvent recovery : Methanol and dichloromethane can be distilled and reused.

  • Waste management : Neutralization of acidic byproducts (e.g., HBr) using NaOH.

Comparative Analysis of Methodologies

Table 2: Comparison of Synthetic Routes for this compound

MethodAdvantagesLimitationsYield Range (%)
Direct BrominationHigh regioselectivity, scalableRequires pre-functionalized precursor85–91
Three-ComponentBroad substrate scope, metal-freeProduces 4-substituted isomers56–92
Cross-CouplingTunable substituentsHigh catalyst cost, inert conditionsN/A

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(perfluoropropyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Arylboronic Acids: Reactants in Suzuki-Miyaura coupling.

    Sodium Monobromoisocyanurate (SMBI): Used for bromination.

Major Products

The major products formed from these reactions are various substituted pyrimidine derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(perfluoropropyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to nucleic acids, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent-Based Classification and Key Properties

The following table summarizes structurally similar pyrimidine derivatives, categorized by substituent type, along with their molecular formulas, CAS numbers, purity, and sources:

Compound Name Substituent Molecular Formula CAS Number Purity Source (Evidence)
5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine Methyl, Trifluoromethyl C₆H₄BrF₃N₂ 1781830-29-2 95%
5-Bromo-2-(cyclopropylmethoxy)pyrimidine Cyclopropylmethoxy C₈H₉BrN₂O 1339137-63-1 97%
5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine 3,3-Difluoroazetidine C₇H₆BrF₂N₃ 1352754-19-8 N/A
5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine 4-Methylpiperidine C₁₀H₁₅BrN₃ 1346697-38-8 N/A
5-Bromo-2-(3-(trifluoromethoxy)phenoxy)pyrimidine 3-Trifluoromethoxyphenoxy C₁₁H₆BrF₃N₂O₂ 2319660-85-8 95%
5-Bromo-2-(bromomethyl)pyrimidine Bromomethyl C₅H₄Br₂N₂ 1193116-74-3 98%

Electronic and Steric Effects of Substituents

Fluorinated Alkyl Groups
  • Perfluoropropyl (-CF2CF2CF3) : This group is strongly electron-withdrawing due to the inductive effect of fluorine atoms, polarizing the pyrimidine ring and activating the bromine at position 5 for nucleophilic substitution. Its linear, rigid structure enhances thermal stability and hydrophobicity .
  • Trifluoromethyl (-CF3) : Found in 5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine, this group is less bulky than perfluoropropyl but similarly electron-withdrawing. It may improve metabolic resistance in drug candidates but lacks the extended fluorocarbon chain’s unique solvent resistance .
Oxygen-Containing Substituents
  • Cyclopropylmethoxy (-OCH₂C₃H₅) : The cyclopropyl group introduces steric hindrance and mild electron-donating effects via the oxygen atom. This substituent may enhance solubility in polar solvents compared to fluorinated alkyl groups but reduces electrophilicity at the pyrimidine core .
Nitrogen-Containing Substituents
  • Its conformational rigidity contrasts with the flexibility of perfluoropropyl .
  • 4-Methylpiperidine : The piperidine ring is a larger, basic substituent that can participate in hydrogen bonding. It significantly alters solubility and may confer basicity to the pyrimidine, unlike the neutral perfluoropropyl group .
Aromatic Substituents
  • 3-Trifluoromethoxyphenoxy: The phenoxy group enables π-π stacking interactions, useful in materials science. The trifluoromethoxy (-OCF3) substituent adds electron-withdrawing character, though less pronounced than perfluoropropyl .
Reactive Substituents
  • Bromomethyl (-CH2Br) : This group serves as a leaving group, facilitating further alkylation or cross-coupling. The reactivity of 5-Bromo-2-(bromomethyl)pyrimidine contrasts with the inert perfluoropropyl group, making it more versatile in synthetic pathways .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Bromo-2-(perfluoropropyl)pyrimidine while minimizing side products?

  • Methodological Answer : Use a stepwise approach:

Nucleophilic substitution : React 5-bromo-2-hydroxypyrimidine (mp: ~230°C, purity >95%) with perfluoropropyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to isolate the target compound. Monitor purity via HPLC (retention time comparison with standards) .

Yield optimization : Adjust reaction temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of pyrimidine to perfluoropropyl iodide) to suppress bromine displacement by competing nucleophiles .

Key Data :

ParameterValue/TechniqueSource
Starting Material5-Bromo-2-hydroxypyrimidine (95%)
Purity AnalysisHPLC (C18 column, acetonitrile/H₂O)

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.0 ppm) and CF₃/CF₂ groups (¹⁹F NMR: δ -70 to -80 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 315.97) and fragmentation patterns .
  • IR Spectroscopy : Detect C-Br (550–600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
    • Validation : Compare spectral data with structurally analogous compounds (e.g., 5-Bromo-2-(trifluoromethyl)pyridine) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

Docking studies : Use AutoDock Vina to predict binding affinity of this compound to target proteins (e.g., kinase enzymes). Parameterize halogen bonds (Br···O/N) and hydrophobic interactions (CF₃ groups) .

QSAR analysis : Corporate substituent effects (e.g., perfluoroalkyl chain length) on logP and IC₅₀ values using Gaussian-based DFT calculations .

Validation : Synthesize top-ranked derivatives and test in vitro (e.g., enzyme inhibition assays) .

Key Reference Data :

PropertyComputational ToolTarget Application
LogPMarvinSketchMembrane permeability
Binding EnergyAutoDock VinaKinase inhibition

Q. What strategies resolve contradictions in reported reaction yields for halogenated pyrimidines?

  • Methodological Answer :

  • Controlled replication : Standardize solvents (anhydrous DMF vs. THF) and catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling) .

  • In-situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., boronate esters in Suzuki-Miyaura reactions) .

  • Statistical analysis : Apply factorial design (2³ matrix) to evaluate temperature, solvent polarity, and catalyst loading effects on yield .

    Case Study :

    • Reported Yield Discrepancy : 45% (DMF, 80°C) vs. 62% (THF, 100°C).
    • Resolution : THF’s lower polarity enhances nucleophilic substitution kinetics, validated by Arrhenius plot analysis .

Q. How to integrate this compound into a theoretical framework for drug discovery?

  • Methodological Answer :

Hypothesis-driven design : Link fluorophilic interactions (CF₃ groups) to improved blood-brain barrier penetration .

Mechanistic studies : Use SPR (surface plasmon resonance) to quantify binding kinetics to serum albumin, correlating with pharmacokinetic profiles .

Comparative analysis : Benchmark against analogs (e.g., 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) to isolate fluorine-specific effects .

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